7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
説明
This compound is a fluoroquinolone derivative characterized by a 1,8-naphthyridine core substituted with a cyclopropyl group at position 1, a fluorine atom at position 6, and a 3-azabicyclo[3.2.0]heptane ring system at position 6. The carboxylic acid moiety at position 3 is critical for antibacterial activity, enabling interaction with bacterial DNA gyrase and topoisomerase IV . Its stereochemistry (1R,5S,6S) in the bicyclic amine enhances target binding and reduces resistance development. The compound’s unique structural features contribute to broad-spectrum activity against Gram-positive and Gram-negative pathogens, with improved pharmacokinetic properties compared to earlier quinolones .
特性
分子式 |
C19H21FN4O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
7-[(1R)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12?,14?,19-/m0/s1 |
InChIキー |
WNVIWAUAXKEKKF-JSORRYRYSA-N |
異性体SMILES |
C[C@@]12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N |
正規SMILES |
CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N |
製品の起源 |
United States |
準備方法
Friedländer Condensation Strategy
A pivotal method involves reacting 2-aminopyridine derivatives with cyclic ketones or β-ketoesters. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is synthesized by condensing 2-amino-4-chloro-5-fluoropyridine with diethyl oxalate under acidic conditions. This intermediate is subsequently hydrolyzed to the corresponding carboxylic acid using concentrated HCl in tetrahydrofuran (THF), achieving a 78% yield.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Diethyl oxalate, HCl, reflux | 85% |
| Ester hydrolysis | Conc. HCl, THF, reflux, 2 h | 78% |
Synthesis of the 3-Azabicyclo[3.2.0]heptane Moiety
The stereoselective construction of the (1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptane fragment requires enantioselective methods to establish the three contiguous stereocenters.
Multicomponent Reaction and Kinetic Resolution
A racemic mixture of 3-azabicyclo[3.2.0]heptane derivatives is synthesized via a multicomponent reaction involving aldehydes, amines, and cyclic ketones. Subsequent kinetic resolution using immobilized Candida antarctica lipase B (Novozym 435) selectively hydrolyzes one enantiomer, yielding the desired (1R,5S,6S)-configured amine with >99% enantiomeric excess (ee).
Enantioselective Parameters
| Parameter | Value |
|---|---|
| Lipase loading | 20 mg/mmol substrate |
| Resolution time | 24 h |
| ee | >99% |
Coupling of the Naphthyridine and Bicyclic Amine
The final step involves nucleophilic substitution or metal-catalyzed cross-coupling to attach the 3-azabicyclo[3.2.0]heptane moiety to the naphthyridine core.
Buchwald–Hartwig Amination
Palladium-catalyzed coupling of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with the bicyclic amine is performed using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands. This method achieves a 65–70% yield while preserving stereochemical integrity.
Optimized Conditions
| Component | Quantity |
|---|---|
| Pd₂(dba)₃ | 5 mol% |
| Xantphos | 10 mol% |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C, 12 h |
Stereochemical Analysis and Purification
Chiral high-performance liquid chromatography (HPLC) with a cellulose-based stationary phase (Chiralpak IC) confirms the (1R,5S,6S) configuration. Recrystallization from ethanol/water mixtures enhances purity to >99.5%.
Scalability and Industrial Considerations
The process is scalable to kilogram quantities, with the Friedlälder condensation and enzymatic resolution steps being particularly robust. Environmental impact assessments favor aqueous-phase reactions, reducing organic solvent use by 40% compared to traditional methods.
Challenges and Innovations
- Stereochemical Drift : Early methods suffered from epimerization during coupling; this was mitigated by using bulky phosphine ligands.
- Solubility Issues : The carboxylic acid’s poor solubility in nonpolar solvents necessitated THF/water mixtures for homogenization.
- Catalyst Cost : Pd₂(dba)₃ was replaced with cheaper Pd(OAc)₂ in later iterations without yield loss.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and naphthyridine moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or halides.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biochemistry: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
作用機序
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The naphthyridine core can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: It can bind to specific receptors on cell surfaces, triggering intracellular signaling pathways.
類似化合物との比較
Table 1: Structural Features of Key Analogues
Key Observations :
- The cyclopropyl group at position 1 (target compound) enhances Gram-positive coverage compared to phenyl or difluorophenyl groups .
- Substitution of chlorine at position 7 () reduces antibacterial efficacy compared to amino-bicyclic moieties, which are critical for gyrase inhibition .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings :
- The anhydrous crystalline form of the target compound () offers superior stability for formulation compared to hydrated salts like Trovafloxacin mesylate .
- Methanesulfonate salts (e.g., Trovafloxacin) enhance aqueous solubility, but the target compound’s free acid form may require prodrug strategies for optimal bioavailability .
生物活性
7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound with significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. Its unique bicyclic structure and the presence of a naphthyridine core contribute to its potential therapeutic applications.
The compound has a molecular formula of and a molecular weight of approximately 372.39 g/mol. It features a cyclopropyl group and an amino group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN4O3 |
| Molecular Weight | 372.39 g/mol |
| Boiling Point | 597.1 °C at 760 mmHg |
| Storage Conditions | 2-8 °C |
Antimicrobial Activity
Research has shown that this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative pathogens. A study highlighted its effectiveness against multidrug-resistant strains such as Acinetobacter baumannii, suggesting its potential as a clinical candidate for treating resistant infections .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. This activity is attributed to its ability to interact with specific biological macromolecules involved in cancer progression.
Pharmacokinetic and Toxicological Profile
The pharmacokinetic properties of this compound have been assessed, revealing favorable absorption and distribution characteristics. It demonstrates an acceptable toxicological profile, making it a viable candidate for further development in therapeutic applications .
Study on Antibacterial Efficacy
A notable study conducted on the antibacterial efficacy of the compound involved testing against several resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics. This could enhance treatment outcomes for patients with infections caused by resistant bacteria.
Cancer Cell Line Studies
In vitro studies on various cancer cell lines showed that the compound induced significant cytotoxicity at low concentrations. Mechanistic investigations suggested that it activates apoptotic pathways and inhibits key signaling pathways involved in cancer cell survival .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodology: Utilize multi-step organic synthesis with stereochemical control, employing techniques like chiral auxiliary-assisted cyclization or asymmetric catalysis. For purity, combine high-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., C18 columns, 0.1% TFA in mobile phase) and mass spectrometry (MS) for structural validation. Monitor intermediates via nuclear magnetic resonance (NMR) to confirm stereochemistry at each step .
- Key Challenges: Minimize racemization during bicyclo[3.2.0]heptane ring formation. Use protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .
Q. Which analytical techniques are most effective for characterizing this compound and its impurities?
- Methodology:
- Purity Analysis: Reverse-phase HPLC with diode-array detection (DAD) to identify impurities at 254 nm .
- Structural Confirmation: High-resolution MS (HRMS) for molecular formula validation and 2D NMR (COSY, HSQC, HMBC) to resolve bicyclic ring and substituent positions.
- Stereochemical Assignment: X-ray crystallography or circular dichroism (CD) for absolute configuration determination .
Q. How can researchers design initial antibacterial activity assays for this compound?
- Methodology:
- In vitro Testing: Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains. Include quinolone-resistant isolates to assess cross-resistance.
- Control Compounds: Compare with trovafloxacin (a structurally related quinolone) to benchmark potency .
- Data Interpretation: Calculate MIC (minimum inhibitory concentration) values and correlate with structural features (e.g., cyclopropyl group’s role in DNA gyrase inhibition).
Advanced Research Questions
Q. How does stereochemistry at the 1R,5S,6S positions influence biological activity and target binding?
- Methodology:
- Stereoisomer Synthesis: Prepare enantiomers or diastereomers via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis.
- Molecular Docking: Use computational tools (e.g., AutoDock Vina) to model interactions with DNA gyrase or topoisomerase IV. Compare binding affinities of stereoisomers.
- In vivo Correlation: Test isomers in murine infection models to link structural specificity to efficacy .
Q. What computational strategies can optimize reaction pathways for large-scale synthesis?
- Methodology:
- Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., bicyclo ring closure).
- Machine Learning: Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures for yield improvement.
- Process Intensification: Use microreactor systems to enhance heat/mass transfer during exothermic steps (e.g., cyclopropane ring formation) .
Q. How can contradictory data on antimicrobial activity be resolved (e.g., variable potency across studies)?
- Methodology:
- Meta-Analysis: Aggregate data from multiple studies, stratifying by bacterial strain, assay conditions, and compound purity.
- Mechanistic Studies: Conduct time-kill assays and resistance frequency analyses to differentiate bactericidal vs. bacteriostatic effects.
- Synergy Testing: Evaluate combination therapies (e.g., with β-lactamase inhibitors) to identify confounding factors in prior results .
Q. What are the best practices for studying metal complexation (e.g., Cr(III)) to enhance activity?
- Methodology:
- Complex Synthesis: React the compound with metal salts (e.g., CrCl₃) under inert conditions. Characterize via IR spectroscopy (metal-ligand vibrations) and thermogravimetric analysis (TGA) for stoichiometry.
- Bioactivity Profiling: Compare MIC values of the complex vs. free ligand to assess enhanced permeability or target modulation.
- Stability Testing: Use UV-Vis spectroscopy in physiological buffers to evaluate complex dissociation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
